n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide
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Overview
Description
n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Common synthetic methods include hydrogenation, cyclization, cycloaddition, annulation, and amination . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of piperidine derivatives, including n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide, focuses on optimizing the synthesis process to be cost-effective and scalable. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a precursor for developing pharmaceuticals with potential therapeutic effects. The compound’s unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in binding to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as analgesic, anti-inflammatory, or antipsychotic properties .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide include other piperidine derivatives like piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share the piperidine ring structure but differ in their substituents and overall molecular architecture.
Uniqueness: What sets this compound apart is its specific combination of diphenyl and propyl groups attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
6965-28-2 |
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Molecular Formula |
C23H30N2O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(2,2-diphenyl-3-piperidin-1-ylpropyl)propanamide |
InChI |
InChI=1S/C23H30N2O/c1-2-22(26)24-18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)19-25-16-10-5-11-17-25/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3,(H,24,26) |
InChI Key |
LQESJZQYXKUYAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC(CN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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